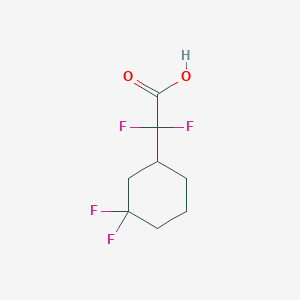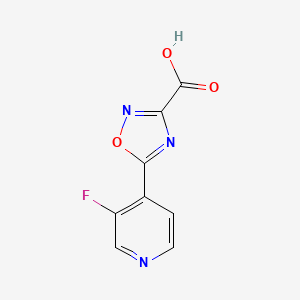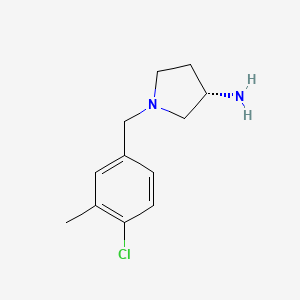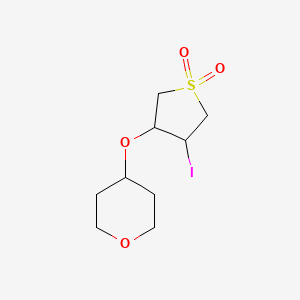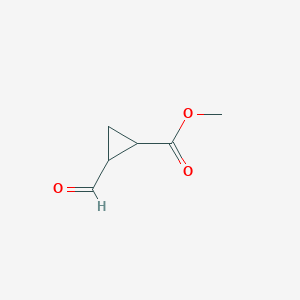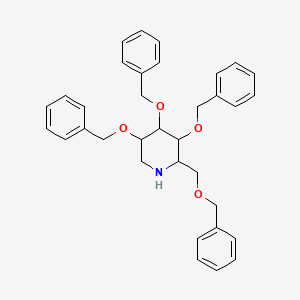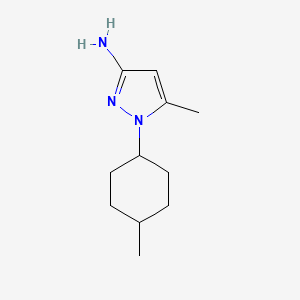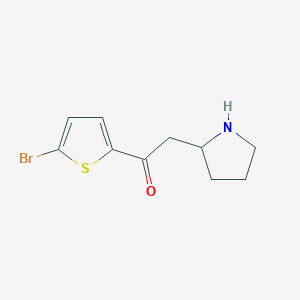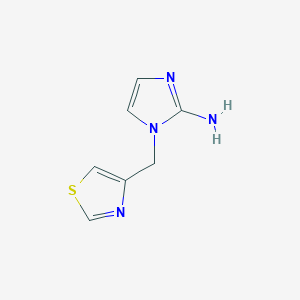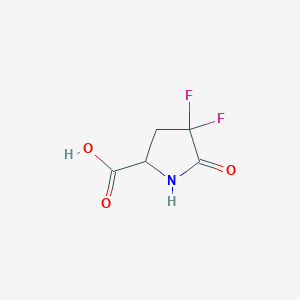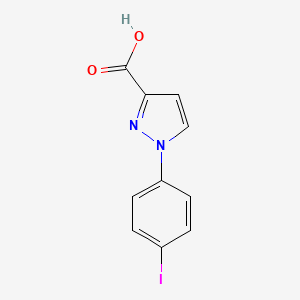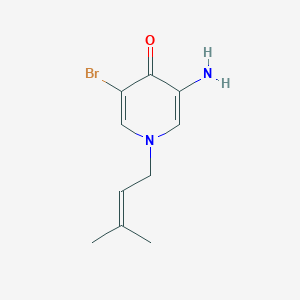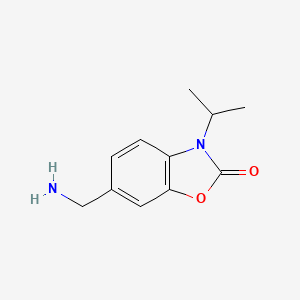
6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with a unique structure that includes an aminomethyl group, a propan-2-yl group, and a dihydro-benzoxazol-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzoxazole derivative with an aminomethylating agent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one include:
- 2-(Aminomethyl)-n-(propan-2-yl)aniline
- 2,6-Diisopropylaniline
- Imidazo[1,2-a]pyrazines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-(aminomethyl)-3-propan-2-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)13-9-4-3-8(6-12)5-10(9)15-11(13)14/h3-5,7H,6,12H2,1-2H3 |
InChI-Schlüssel |
IVHOPJZFDJKCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C=C2)CN)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


